3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with both a 4-bromophenyl group and a 4-fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmaceuticals. The presence of bromine and fluorine atoms enhances its electronic properties, making it a valuable candidate for drug design and development.
The compound can be classified under heterocyclic compounds, specifically within the family of oxadiazoles. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole allows for unique interactions with biological targets, which can be exploited in drug discovery.
The synthesis of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. A common synthetic route is the reaction of 4-bromobenzohydrazide with cyanogen bromide in the presence of a base such as sodium hydroxide. This method facilitates the formation of the oxadiazole ring through cyclization reactions.
The molecular formula for 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is CHBrF NO. The compound features:
The compound's molecular weight is approximately 308.12 g/mol. The structural arrangement contributes to its unique reactivity and interaction with biological targets.
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
The biological activity of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is attributed to its ability to interact with various molecular targets. The compound may inhibit specific enzymes involved in inflammatory pathways due to its structural characteristics that allow binding to enzyme active sites or receptor sites.
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
The 1,2,4-oxadiazole ring is a five-membered heterocycle featuring oxygen at position 1 and nitrogen atoms at positions 2 and 4. This arrangement creates a highly electron-deficient system due to the electronegativity of the oxygen and nitrogen atoms and the aromatic character of the ring. The inherent asymmetry of 1,2,4-oxadiazole results in distinct electronic properties at the C3 and C5 positions, with the electron-withdrawing effect being significantly more pronounced at C5 than at C3. This polarization strongly influences the electron density of substituents attached to these positions, thereby modulating their interactions with biological targets [1] [9]. The ring's dipole moment (∼3.5 Debye) facilitates interactions with enzyme binding sites through dipole-dipole forces and hydrogen bonding, contributing to its frequent appearance in pharmacologically active molecules [1] [4].
Table 1: Key Physicochemical Properties of the 1,2,4-Oxadiazole Ring
Property | Value/Characteristic | Biological Relevance |
---|---|---|
Aromaticity | Yes | Planarity, metabolic stability |
Dipole Moment | ∼3.5 Debye | Strong dipole-dipole interactions with targets |
Electronic Asymmetry | C5 more electron-deficient than C3 | Polarized substituent effects, direction of pharmacophore |
Hückel's Rule Compliance | 6π-electrons | Stability, resonance energy contribution |
Common Bioisosteres | Esters, amides, carboxylic acids | Enhanced metabolic stability vs. isosteric groups |
The structural rigidity and planar geometry of the 1,2,4-oxadiazole scaffold promote specific orientation of pharmacophoric substituents attached at C3 and C5. This is exemplified in the design of 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, where the bromophenyl and fluorophenyl rings are held in a coplanar arrangement relative to the heterocyclic core, optimizing potential π-stacking interactions within target binding sites [1] [9]. The ring demonstrates good thermal stability and relative resistance to metabolic degradation under physiological conditions compared to simpler heterocycles like 1,2,3-oxadiazoles, making it particularly valuable in drug design [4].
A primary driver for incorporating 1,2,4-oxadiazoles into bioactive molecules is their role as stable bioisosteres for ester and amide functionalities. While esters and amides are ubiquitous in medicinal chemistry, they are susceptible to enzymatic hydrolysis (by esterases and proteases) and chemical degradation, limiting their bioavailability and in vivo stability. The 1,2,4-oxadiazole ring, particularly when substituted at C3 and C5 with aryl groups, mimics the geometry and electronic distribution of these carbonyl-containing groups but exhibits significantly enhanced resistance to hydrolytic cleavage [4] [7]. This bioisosteric replacement strategy preserves the spatial and electronic features necessary for target binding while overcoming pharmacokinetic limitations.
The bioisosteric equivalence stems from several factors:
This principle is powerfully illustrated by the development of drugs like Oxolamine (a cough suppressant) and Ataluren (for Duchenne muscular dystrophy), where the 1,2,4-oxadiazole ring successfully replaces labile ester or amide bonds without loss—and often with gain—of pharmacological activity due to improved pharmacokinetics . In the case of 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, the oxadiazole core effectively mimics a meta-substituted diaryl carbonyl system, providing a stable scaffold linking the bioactive halogenated aryl moieties [4] [7].
The strategic incorporation of halogen atoms, particularly fluorine and bromine, at specific positions on aromatic rings attached to heterocyclic scaffolds like 1,2,4-oxadiazole is a cornerstone of modern medicinal and agrochemical design. In 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, the 4-bromophenyl and 4-fluorophenyl substituents play distinct and crucial roles in optimizing the molecule's interaction with biological targets and its physicochemical profile:
Table 2: Impact of Halogen Substitution on Biological Activity of 1,2,4-Oxadiazole Derivatives
Compound Class/Target | Halogen Substitution | Biological Activity (Key Finding) | Reference |
---|---|---|---|
Antibacterial (MRSA PBPs) | 4-Br in Ring D (e.g., 63a) | Potent activity maintained (MIC typically ≤ 2 µg/mL) | [10] |
Antibacterial (MRSA PBPs) | 3-Br in Ring D (e.g., 73a) | Potent activity maintained (MIC typically ≤ 2 µg/mL) | [10] |
Nematicidal (B. xylophilus) | 5-(Chloromethyl) (Compound A1) | Exceptional activity (LC₅₀ = 2.4 µg/mL); >100x more potent than Avermectin (LC₅₀ = 335.5 µg/mL) | [8] |
Nematicidal (A. besseyi) | 3-(4-Br), 5-(4-CF₃) (Compound A6) | High activity (LC₅₀ = 3.8 µg/mL); superior to Tioxazafen (LC₅₀ = 142.9 µg/mL) | [8] |
Nematicidal (D. dipsaci) | 3-(4-F), 5-(4-Cl) (Compound A7) | High activity (LC₅₀ = 2.7 µg/mL); superior to Fosthiazate (LC₅₀ = 333.3 µg/mL) | [8] |
Antibacterial (General SAR) | 4-I in Ring D (e.g., 61b, 75a) | Potent activity maintained (MIC typically ≤ 2 µg/mL) | [10] |
The synergistic combination of the stable 1,2,4-oxadiazole core with strategically placed halogen atoms (bromine and fluorine) creates a potent pharmacophore. In 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, the 4-bromophenyl group leverages steric bulk and halogen bonding potential, while the 4-fluorophenyl group fine-tunes electron density and enhances metabolic stability. This rational design underpins the molecule's potential utility across therapeutic areas, including as antimicrobials and agrochemicals, by optimizing target engagement and drug-like properties [7] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7